4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol
Description
4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol is a piperazine derivative featuring a 2-fluorophenyl substituent on the piperazine ring and a tetrahydrofuran-3-ol (oxolan-3-ol) moiety. This structure combines aromatic, heterocyclic, and hydroxyl functional groups, which may confer unique physicochemical and pharmacological properties. The fluorine atom at the ortho position of the phenyl ring likely enhances metabolic stability and binding affinity through electronic and steric effects, while the hydroxyl group on the oxolan ring could facilitate hydrogen bonding interactions with biological targets.
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c15-11-3-1-2-4-12(11)16-5-7-17(8-6-16)13-9-19-10-14(13)18/h1-4,13-14,18H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGBSUYNLKWZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2COCC2O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring-opening of aziridines under the action of N-nucleophiles . These methods are commonly used to introduce the piperazine ring and the fluorophenyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol involves its interaction with molecular targets such as human equilibrative nucleoside transporters. It acts as an inhibitor, affecting the transport of nucleosides across cell membranes . This inhibition can impact various cellular processes, including nucleotide synthesis and adenosine regulation.
Comparison with Similar Compounds
Table 2: Pharmacological Comparison with L-750,667
| Compound | Target Receptor | Ki/EC50 | Selectivity Profile | Reference |
|---|---|---|---|---|
| L-750,667 () | Dopamine D4 | 0.51 nM (Ki) | >2000-fold vs. D2/D3 | |
| Target Compound | Undetermined | N/A | Hypothesized broader targets | - |
Complex Piperazine Derivatives from Pharmacopeial Sources
and describe highly substituted piperazine compounds, such as 4-{4-[4-({...}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-...triazol-3-one () and 4-{6-(4-Fluorophenyl)-7,8-epoxy...}hexahydro-2H-pyrrolo[...]oxazin-2-yl}-3-hydroxybutanoic acid (). These feature:
- Additional Heterocycles : Triazole, oxirane, or pyrrolo-oxazine rings, increasing structural complexity.
- Functional Group Diversity : Epoxy, carbamoyl, and branched alkyl groups, which may improve target engagement but complicate synthesis.
Table 3: Comparison with Pharmacopeial Analogues
Piperazine Derivatives with Nitroquinoline Moieties
includes 4-[(2-fluorophenyl)methyl]-1-[3-[4-(6-nitroquinolin-2-yl)piperazin-1-yl]propyl]piperazine-2,6-dione, which combines 2-fluorophenyl, piperazine, and nitroquinoline groups. Notable differences:
- Nitroquinoline vs.
- Dione Substituent : The piperazine-2,6-dione moiety in ’s compound may confer peptide-like properties, contrasting with the target’s hydroxyl group.
Biological Activity
4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol is a compound characterized by its unique structural features, including a piperazine ring and an oxolan-3-ol moiety. Its biological activity primarily involves the inhibition of Equilibrative Nucleoside Transporters (ENTs), which play critical roles in nucleotide synthesis and adenosine regulation. This article reviews the compound's biological activity, pharmacological implications, and relevant research findings.
The primary target of this compound is the ENTs, particularly ENT2. The compound inhibits the function of these transporters, leading to reduced uptake of nucleosides such as uridine. This inhibition can affect various biochemical pathways, including those involved in cellular proliferation and apoptosis.
Key Findings
- Inhibition of ENTs : The compound has been shown to irreversibly inhibit ENTs, significantly affecting nucleoside transport pathways.
- Pharmacokinetics : The pharmacokinetic profile indicates that the compound's action leads to a decrease in intracellular levels of nucleosides, which may have therapeutic implications in conditions like cancer and viral infections.
Structure-Activity Relationship (SAR)
Recent studies have focused on understanding the structure-activity relationship of this compound and its analogues. Research has demonstrated that modifications to the piperazine ring and oxolan structure can influence the selectivity and potency of ENTs inhibition.
Comparative Analysis
The following table summarizes key analogues and their respective activities against ENT1 and ENT2:
| Compound Name | Selectivity | IC50 (ENT1) | IC50 (ENT2) |
|---|---|---|---|
| FPMINT | ENT2 > ENT1 | 10 µM | 1 µM |
| This compound | ENT2 > ENT1 | 15 µM | 0.5 µM |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Cancer Treatment : In vitro models using nucleoside transporter-deficient cells demonstrated that the compound could inhibit tumor cell proliferation by reducing nucleoside availability .
- Viral Infections : The inhibition of ENTs by this compound has been studied in the context of viral infections, where reduced nucleoside uptake may limit viral replication .
Research Applications
The biological activity of this compound extends beyond its role as an inhibitor:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol, and what key reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Synthesize the 1-(2-fluorophenyl)piperazine precursor via nucleophilic substitution between 2-fluorophenyl halides and piperazine under reflux in a polar aprotic solvent (e.g., DMF) .
- Step 2 : Introduce the oxolane-3-ol moiety using a coupling reaction (e.g., Mitsunobu or alkylation) with tetrahydrofuran-3-ol derivatives. Catalytic bases like K₂CO₃ and phase-transfer agents improve regioselectivity .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (methanol/water) enhances purity. Monitor intermediates via TLC .
- Critical Factors : Reaction temperature (60–80°C for Step 1), stoichiometric ratios (1:1.2 piperazine:aryl halide), and exclusion of moisture to prevent byproducts.
Q. How can researchers confirm the structural integrity and stereochemistry of this compound using spectroscopic and crystallographic methods?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for 2-fluorophenyl), piperazine CH₂ signals (δ 2.5–3.5 ppm), and oxolane-OH (δ 1.8–2.2 ppm, broad). ¹⁹F NMR confirms fluorine position .
- MS (ESI+) : Molecular ion peak [M+H]⁺ at m/z 307.2 (C₁₉H₂₀FN₂O₂⁺) .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry (e.g., chair conformation of piperazine, hydroxyl group orientation). Use slow evaporation from ethanol for crystal growth .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported receptor binding affinities of fluorophenyl-piperazine derivatives, and how can experimental variables be standardized?
- Data Reconciliation :
- Assay Conditions : Standardize buffer pH (7.4 for physiological mimicry), ionic strength, and temperature (37°C). Use radioligands (e.g., [³H]-spiperone) for serotonin/dopamine receptor binding studies .
- Control Compounds : Include reference ligands (e.g., ketanserin for 5-HT₂A) to validate assay sensitivity.
- Statistical Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate Ki values, ensuring triplicate replicates to reduce variability .
- Structural Variables : Compare substituent effects (e.g., 2- vs. 4-fluorophenyl on piperazine) using molecular docking (AutoDock Vina) to predict binding poses .
Q. How does the substitution pattern on the piperazine and oxolane rings affect the compound’s pharmacokinetic properties, and what in vitro models are suitable for metabolic stability assessment?
- SAR Insights :
- Piperazine Modifications : 2-Fluorophenyl enhances lipophilicity (logP ~2.1) compared to unsubstituted analogs, improving blood-brain barrier permeability.
- Oxolane-OH : Hydrogen bonding with CYP450 enzymes (e.g., CYP3A4) may reduce metabolic stability. Replace with methyl ether to assess phase I metabolism resistance .
- Metabolic Assays :
- Microsomal Stability : Incubate with human liver microsomes (HLM) + NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP Inhibition : Screen for CYP3A4/2D6 inhibition using fluorescent probes (e.g., Vivid® substrates) to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
